molecular formula C18H14N4O3S B2912932 2-hydroxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)quinoline-4-carboxamide CAS No. 2034263-40-4

2-hydroxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)quinoline-4-carboxamide

Cat. No. B2912932
CAS RN: 2034263-40-4
M. Wt: 366.4
InChI Key: AWNRSZJAPVGINL-UHFFFAOYSA-N
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Description

The compound “2-hydroxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)quinoline-4-carboxamide” is a heterocyclic compound . Quinoline, a component of this compound, is an essential scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .


Synthesis Analysis

The synthesis of quinoline and its analogues has been widely reported in the literature . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular structure of this compound includes a quinoline moiety, which is a double-ring structure containing a benzene ring fused with a pyridine moiety . It also contains a thieno[3,2-d]pyrimidin-3(4H)-yl group .


Chemical Reactions Analysis

The Pfitzinger quinoline synthesis, a well-known reaction, involves isatin reacting with an α-methylene carbonyl compound in the presence of a base in ethanol to provide a substituted quinoline derivative .

Scientific Research Applications

Synthesis and Structural Analysis

  • Base Catalyzed Rearrangement of Isoxazolinyl Heterocycles : This study discusses the rearrangement of ethyl 2-(heterocyclic)-5-oxo-2,5-dihydroisoxazole-4-carboxylates leading to new syntheses of various pyrimido ring systems, providing insights into synthetic pathways that might be applicable to the compound (Donati et al., 1989).

Antimicrobial Applications

  • Synthesis of Novel Pyrazolo[3,4-d]pyrimidine Derivatives : Highlights the synthesis of compounds with potential antimicrobial properties, suggesting the type of biological activities that structurally related compounds might exhibit (Holla et al., 2006).

Antitubercular Activity

  • Antitubercular Activity of Pyrimidin-2-ylamides : Investigates the synthesis and antitubercular activity of quinoline carboxylic acids pyrimidin-2-ylamides, which might indicate the potential of similar compounds in treating tuberculosis (Ukrainets et al., 2009).

Antiallergy Agents

  • Novel 3,4-Dihydro-4-Oxopyrimido[4,5-b]quinoline-2-carboxylic Acid Antiallergy Agents : Describes the synthesis and evaluation of a series of derivatives for antiallergy activity, suggesting possible immunological applications (Althuis et al., 1980).

Diuretic Properties

  • Diuretic Properties of Pyrroloquinoline Carboxamide : Studies polymorphic modifications of a compound possessing strong diuretic properties, potentially useful as a hypertension remedy (Shishkina et al., 2018).

Future Directions

Future research could focus on further exploring the synthesis protocols, studying the biological and pharmaceutical activities, and investigating the safety and hazards of this compound. Additionally, the compound could be optimized to serve as a new chemical entity for discovering new anticancer agents .

properties

IUPAC Name

2-oxo-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]-1H-quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O3S/c23-15-9-12(11-3-1-2-4-13(11)21-15)17(24)19-6-7-22-10-20-14-5-8-26-16(14)18(22)25/h1-5,8-10H,6-7H2,(H,19,24)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWNRSZJAPVGINL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)N2)C(=O)NCCN3C=NC4=C(C3=O)SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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